N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 562046-16-6
Cat. No.: VC16151682
Molecular Formula: C16H14ClFN4OS2
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 562046-16-6 |
|---|---|
| Molecular Formula | C16H14ClFN4OS2 |
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H14ClFN4OS2/c1-2-22-15(13-4-3-7-24-13)20-21-16(22)25-9-14(23)19-10-5-6-12(18)11(17)8-10/h3-8H,2,9H2,1H3,(H,19,23) |
| Standard InChI Key | GSDJIJRLVNPRPA-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CS3 |
Introduction
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. It features a phenyl ring substituted with chlorine and fluorine atoms, linked to an acetamide group. The compound also includes a triazole ring that is further substituted with a thiophenyl group, which enhances its chemical reactivity and potential biological activity.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These methods often require controlled temperatures and pressures to ensure selectivity and yield. In industrial settings, continuous flow chemistry techniques may be applied to improve yield and purity.
Synthesis Steps Overview
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Preparation of Starting Materials: This involves the synthesis or procurement of the necessary precursors, such as the chloro-fluorophenyl group and the triazole ring.
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Coupling Reactions: The formation of the triazole ring and its substitution with the thiophenyl group are crucial steps.
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Acetamide Formation: The final step involves linking the triazole derivative to the acetamide group.
Biological Activities
Research indicates that N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant biological activities. It has shown potential as an antimicrobial agent, with effectiveness against various bacterial and fungal strains. Additionally, the compound demonstrates antioxidant properties, attributed to the presence of the thiophenyl group, which may enhance its radical scavenging capabilities.
Applications and Future Research Directions
The compound's unique combination of functional groups confers distinct chemical reactivity and biological activity, making it versatile in applications ranging from medicinal chemistry to materials science. Future research should focus on optimizing its structure for enhanced biological activity and exploring its potential in drug development.
Potential Applications
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Medicinal Chemistry: Antimicrobial and antioxidant properties make it a candidate for drug development.
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Materials Science: Its chemical reactivity could be exploited in material synthesis.
Given the limitations of the search results, detailed in vivo studies and comprehensive pharmacokinetic data for N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are not available. Therefore, further research is needed to fully explore its potential applications and biological effects.
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